Cas no 2551117-63-4 (4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile)

4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile 化学的及び物理的性質
名前と識別子
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- 2551117-63-4
- 4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
- EN300-27160393
- 4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
-
- MDL: MFCD32875198
- インチ: 1S/C7H5BrF3N3/c1-2-14-4(3-12)5(8)6(13-14)7(9,10)11/h2H2,1H3
- InChIKey: VEFVVZSFSOCAHF-UHFFFAOYSA-N
- SMILES: BrC1=C(C#N)N(CC)N=C1C(F)(F)F
計算された属性
- 精确分子量: 266.96189g/mol
- 同位素质量: 266.96189g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 259
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 41.6Ų
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27160393-0.05g |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95.0% | 0.05g |
$226.0 | 2025-03-20 | |
Enamine | EN300-27160393-5.0g |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95.0% | 5.0g |
$2816.0 | 2025-03-20 | |
1PlusChem | 1P028CJ7-100mg |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95% | 100mg |
$479.00 | 2024-05-20 | |
1PlusChem | 1P028CJ7-10g |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95% | 10g |
$5224.00 | 2024-05-20 | |
Enamine | EN300-27160393-10.0g |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95.0% | 10.0g |
$4176.0 | 2025-03-20 | |
Enamine | EN300-27160393-2.5g |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95.0% | 2.5g |
$1903.0 | 2025-03-20 | |
Enamine | EN300-27160393-0.1g |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95.0% | 0.1g |
$337.0 | 2025-03-20 | |
Enamine | EN300-27160393-0.25g |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95.0% | 0.25g |
$481.0 | 2025-03-20 | |
Enamine | EN300-27160393-5g |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95% | 5g |
$2816.0 | 2023-09-10 | |
Enamine | EN300-27160393-1g |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95% | 1g |
$971.0 | 2023-09-10 |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrileに関する追加情報
4-Bromo-1-Ethyl-3-(Trifluoromethyl)-1H-Pyrazole-5-Carbonitrile (CAS No. 2551117-63-4)
The compound 4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, identified by the CAS registry number CAS No. 2551117-63-4, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic aromatic compounds containing two nitrogen atoms. The presence of substituents such as bromine, ethyl, and trifluoromethyl groups, along with a cyano group, imparts unique electronic and structural properties to this molecule, making it a valuable compound in research and development.
Recent studies have highlighted the potential of this compound in the field of drug discovery. The pyrazole ring, being a versatile scaffold, has been extensively explored for its ability to bind to various biological targets, including enzymes and receptors. The bromine substituent at the 4-position introduces electron-withdrawing effects, which can enhance the molecule's ability to interact with biological systems. Additionally, the trifluoromethyl group at the 3-position contributes to the molecule's stability and lipophilicity, making it an attractive candidate for pharmacological applications.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of advanced catalytic methods has enabled researchers to achieve high yields and purity levels, ensuring its suitability for both academic and industrial applications. The ethyl group at the 1-position plays a crucial role in stabilizing the molecule during synthesis and enhances its solubility in organic solvents.
One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules. By modifying specific substituents or introducing new functional groups, researchers can tailor the properties of this compound to suit diverse needs. For instance, recent advancements in click chemistry have demonstrated how such molecules can be efficiently coupled with other building blocks to create novel materials with tailored functionalities.
Moreover, this compound has shown potential in electronic materials science. The combination of electron-withdrawing groups (bromine and trifluoromethyl) and electron-donating groups (cyano) creates a unique electronic environment within the pyrazole ring. This makes it a candidate for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Initial studies have indicated that incorporating this compound into conjugated systems can improve charge transport properties.
The study of this compound has also contributed to our understanding of heterocyclic chemistry. Researchers have investigated its reactivity under various conditions, revealing insights into its stability and reactivity towards nucleophiles and electrophiles. These findings have implications for both synthetic chemistry and material design.
In conclusion, 4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile (CAS No. 2551117-63-4) is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advances in synthetic methods and application studies, positions it as an important tool for future innovations in chemistry and materials science.
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